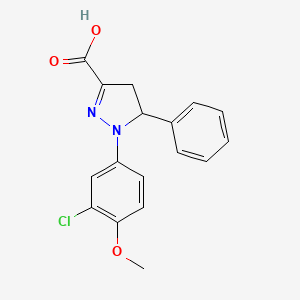

1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Beschreibung

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazolines are widely studied for their structural versatility and bioactivity, particularly in medicinal and agrochemical applications.

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-16-8-7-12(9-13(16)18)20-15(10-14(19-20)17(21)22)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLIJLPCVYILKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. Studies have shown that 1-(3-chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid demonstrates effectiveness against various bacterial strains. For instance, a study published in the European Journal of Medicinal Chemistry reported that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study found that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases such as arthritis . The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research has shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. A notable case study highlighted its efficacy against breast cancer cell lines, where it demonstrated significant cytotoxicity .

Case Studies

| Study | Findings | Application |

|---|---|---|

| European Journal of Medicinal Chemistry (2011) | Demonstrated antimicrobial activity against multiple strains | Potential antibiotic development |

| Journal of Medicinal Chemistry (2014) | Induced apoptosis in breast cancer cell lines | Anticancer drug development |

| Inflammation Research (2016) | Reduced inflammation markers in animal models | Treatment for inflammatory diseases |

Biologische Aktivität

1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.

The compound has the following chemical properties:

- Molecular Formula : C19H18ClN3O3

- Molecular Weight : 363.82 g/mol

- SMILES Notation : ClC1=CC(OC)=C(C(=O)N2C(C=C(C=C2)C)C(=O)N(C1)C(=O)O)C(=O)O

Synthesis

The synthesis of this pyrazole derivative typically involves multi-step organic reactions, including condensation reactions that yield the pyrazole core, followed by functionalization to introduce the chloro and methoxy groups. Recent studies have highlighted various synthetic routes that improve yield and purity while minimizing environmental impact.

Anticancer Properties

Recent research has established that compounds containing the pyrazole moiety exhibit promising anticancer properties. The following findings summarize key studies:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells. The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency against tumor growth .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Studies indicated a significant increase in caspase-3 activity (up to 1.57 times at 10 µM), suggesting that it promotes programmed cell death in malignant cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative exhibits anti-inflammatory properties. Preliminary screening revealed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| 1-(3-Chloro-4-methoxyphenyl)-5-phenyl... | 40% at 10 µM | |

| Diclofenac (Control) | 90% |

Case Studies

Several case studies have been published detailing the efficacy of this compound:

- Breast Cancer Study : A study involving MDA-MB-231 cells treated with the compound showed significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed G0/G1 phase arrest and subsequent cell death .

- Lung Cancer Study : In A549 lung cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability, reinforcing its potential as an effective therapeutic agent against lung cancer .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Pyrazoline Derivatives

Table 1: Key Structural and Crystallographic Differences

Key Observations:

- Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl group introduces steric and electronic differences compared to bromo- or nitro-substituted analogs.

- Planarity: Dihedral angles between pyrazole and aryl rings in analogs range from 4.64° to 10.53°, influencing molecular stacking and crystallinity. The target compound’s planarity remains uncharacterized but is expected to vary based on substituent bulk .

Table 2: Bioactivity Comparison

Key Findings:

- The chloro-methoxy substitution in the target compound correlates with enhanced antimicrobial activity compared to bromo or nitro analogs, likely due to increased membrane permeability .

- Pyrazoline derivatives with carboxylic acid groups often exhibit improved solubility and bioavailability, making them favorable for drug design .

Physicochemical Properties

- Molecular Weight: Estimated at ~358.8 g/mol (based on bromo analog: 345.19 g/mol) .

- Solubility: Carboxylic acid moiety enhances aqueous solubility compared to ester or ketone analogs (e.g., 1-(3-chloro-4-methoxyphenyl)-3-ethoxycarbonyl analog) .

- Stability: Chloro and methoxy groups may reduce photodegradation risks compared to nitro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.